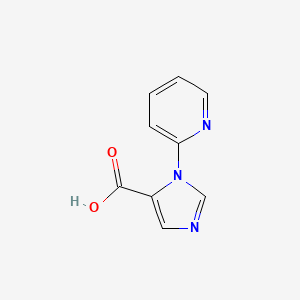
1-(2-吡啶基)咪唑-5-羧酸
描述
1-(2-Pyridyl)imidazole-5-carboxylic Acid , also known by its IUPAC name 1-(pyridin-2-yl)-1H-imidazole-5-carboxylic acid , is a chemical compound with the molecular formula C9H7N3O2 . It belongs to the class of imidazole-containing compounds and exhibits interesting properties due to its heterocyclic structure. The compound is a white to tan solid .
Synthesis Analysis
Several synthetic routes exist for the preparation of 1-(2-Pyridyl)imidazole-5-carboxylic Acid. One such method involves the reaction of indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups using carbonyldiimidazole (CDI) as a coupling reagent. Under microwave conditions, this process yields imidazol[1,5-a]indoles and pyrrolo[1,2-c]imidazoles. Notably, this method avoids the need for extensive work-up and column chromatography .
Molecular Structure Analysis
The molecular structure of 1-(2-Pyridyl)imidazole-5-carboxylic Acid consists of a five-membered imidazole ring fused with a pyridine ring. The carboxylic acid group is attached to the imidazole nitrogen. The presence of both nitrogen atoms in the heterocyclic ring system contributes to its unique properties .
Physical and Chemical Properties Analysis
科学研究应用
合成和功能化
1-(2-吡啶基)咪唑-5-羧酸及其衍生物因其反应性和合成各种有机化合物的潜力而被广泛研究。例如,涉及羧酸衍生物的反应已导致形成 3H-咪唑[4,5-b]吡啶衍生物,显示了这些化合物在合成化学中的多功能性 (Yıldırım 等人,2005)。此外,与 1-(2-吡啶基)咪唑-5-羧酸结构相关的化合物,如咪唑[1,5-a]吲哚,已通过 N-H 官能化合成,展示了这些化学结构在构建各种类化合物的适应性 (Rao 等人,2019)。
配位聚合物和骨架
该化合物及其衍生物在配位聚合物和骨架的形成中也发挥了重要作用。例如,包括咪唑基多羧酸盐变体在内的多功能配体已被用于与金属离子反应,从而产生具有独特通道和骨架的 3D 聚合物等多样且复杂的结构 (Guo 等人,2013)。
发光传感和生物应用
一些衍生物在传感和生物领域显示出有希望的应用。一个值得注意的例子是使用某些咪唑[1,2-a]吡啶衍生物作为高效的荧光探针,用于在乙腈和缓冲水溶液中检测汞离子,说明了这些化合物在环境和生物传感中的潜力 (Shao 等人,2011)。此外,与所讨论的化合物相关的吡咯-咪唑 (Py-Im) 发夹多酰胺的修饰显示出生物活性显着提高,突出了这些化合物在基因表达调节和潜在治疗应用中的相关性 (Meier 等人,2012)。
防腐性能
与 1-(2-吡啶基)咪唑-5-羧酸结构相关的化合物,如 1-(2-吡啶基)-2-硫脲,已研究了它们在酸性介质中对低碳钢的防腐性能。这强调了这些化合物在工业应用中的潜力,特别是在保护金属免受腐蚀方面 (Zhang 等人,2018)。
作用机制
Target of Action
Imidazole derivatives are known to interact with a wide range of biological targets due to their versatile chemical structure .
Mode of Action
Imidazole compounds are known to exhibit both acidic and basic properties due to the presence of two types of nitrogen atoms in the imidazole ring . This dual property might influence its interaction with biological targets.
Biochemical Pathways
Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight of 18917 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed in the body.
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
1-(2-Pyridyl)imidazole-5-carboxylic Acid plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to metal ions and forming complexes that can influence enzymatic activity. For example, it has been shown to interact with metalloproteins, which are proteins that contain metal ions as cofactors. These interactions can modulate the activity of the enzymes, either inhibiting or enhancing their function depending on the specific context .
Cellular Effects
The effects of 1-(2-Pyridyl)imidazole-5-carboxylic Acid on various types of cells and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis. By modulating this pathway, 1-(2-Pyridyl)imidazole-5-carboxylic Acid can alter cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 1-(2-Pyridyl)imidazole-5-carboxylic Acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 1-(2-Pyridyl)imidazole-5-carboxylic Acid can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Pyridyl)imidazole-5-carboxylic Acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(2-Pyridyl)imidazole-5-carboxylic Acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways .
Dosage Effects in Animal Models
The effects of 1-(2-Pyridyl)imidazole-5-carboxylic Acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing enzymatic activity or modulating signaling pathways in a controlled manner. At higher doses, it can become toxic, leading to adverse effects such as cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
1-(2-Pyridyl)imidazole-5-carboxylic Acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation, reduction, or conjugation reactions, depending on the specific enzymes present in the biological system. These metabolic processes can influence the compound’s activity, stability, and overall effects on cellular function .
Transport and Distribution
The transport and distribution of 1-(2-Pyridyl)imidazole-5-carboxylic Acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, certain transporters may facilitate the uptake of 1-(2-Pyridyl)imidazole-5-carboxylic Acid into cells, while binding proteins can sequester it in specific organelles, influencing its activity and function .
Subcellular Localization
The subcellular localization of 1-(2-Pyridyl)imidazole-5-carboxylic Acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production .
属性
IUPAC Name |
3-pyridin-2-ylimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-5-10-6-12(7)8-3-1-2-4-11-8/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIMCHRETPQPNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


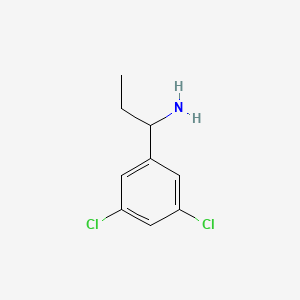
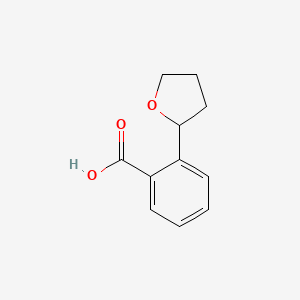
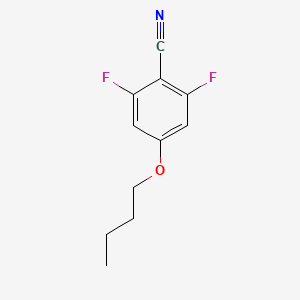
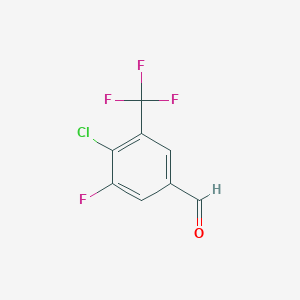
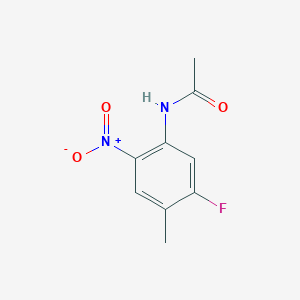
![7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine hydroiodide](/img/structure/B1405256.png)
![2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride](/img/structure/B1405258.png)


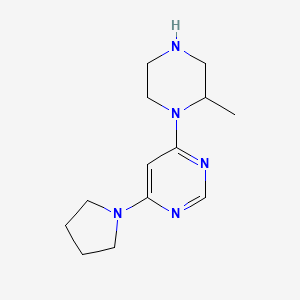

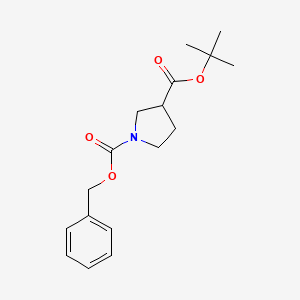
![4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1405267.png)

